molecular formula C12H15IO B14192221 1-Ethenyl-4-(4-iodobutoxy)benzene CAS No. 873932-35-5

1-Ethenyl-4-(4-iodobutoxy)benzene

Cat. No.: B14192221
CAS No.: 873932-35-5
M. Wt: 302.15 g/mol
InChI Key: OQRFVSUEZMXVCW-UHFFFAOYSA-N
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Description

1-Ethenyl-4-(4-iodobutoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a vinyl group at position 1 and a 4-iodobutoxy chain at position 4. The compound’s iodine substituent confers distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

CAS No.

873932-35-5

Molecular Formula

C12H15IO

Molecular Weight

302.15 g/mol

IUPAC Name

1-ethenyl-4-(4-iodobutoxy)benzene

InChI

InChI=1S/C12H15IO/c1-2-11-5-7-12(8-6-11)14-10-4-3-9-13/h2,5-8H,1,3-4,9-10H2

InChI Key

OQRFVSUEZMXVCW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)OCCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-4-(4-iodobutoxy)benzene typically involves the following steps:

    Formation of the 4-iodobutoxy group: This can be achieved by reacting 4-iodobutanol with a suitable base to form the corresponding alkoxide, which is then reacted with a benzyl halide to form the 4-iodobutoxybenzene.

    Introduction of the ethenyl group: The ethenyl group can be introduced via a Heck reaction, where the 4-iodobutoxybenzene is reacted with an ethenyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production methods for 1-Ethenyl-4-(4-iodobutoxy)benzene would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-(4-iodobutoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the 4-iodobutoxy group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or other oxygenated products.

    Reduction Reactions: The ethenyl group can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under controlled conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile.

    Oxidation Reactions: Products include epoxides or diols.

    Reduction Reactions: Products include the ethyl derivative of the original compound.

Scientific Research Applications

1-Ethenyl-4-(4-iodobutoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways involving iodine-containing compounds.

    Industry: Used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-Ethenyl-4-(4-iodobutoxy)benzene depends on the specific reactions it undergoes. For example:

    Substitution Reactions: The iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it was attached.

    Oxidation Reactions: The ethenyl group undergoes electrophilic addition of oxygen species, leading to the formation of epoxides or diols.

    Reduction Reactions: The ethenyl group is hydrogenated to form the ethyl derivative.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 1-Ethenyl-4-(4-iodobutoxy)benzene, differing primarily in substituent groups at the para position:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
1-Chloro-4-(4-iodobutoxy)benzene C₁₀H₁₂ClIO 326.56 -Cl, -(CH₂)₄I Halogenated intermediate; spectral data validated .
1-Ethenyl-4-(trifluoromethyl)benzene C₉H₇F₃ 172.15 -CH=CH₂, -CF₃ High electronegativity; used in fluorinated polymers and agrochemicals .
1-Ethenyl-4-(ethoxymethyl)benzene C₁₁H₁₄O 162.23 -CH=CH₂, -CH₂OCH₂CH₃ Boiling point: 80–82°C (4 Torr); density: 0.9566 g/cm³; ether cleavage reactivity .
1-Ethenyl-4-[(phenylsulfanyl)methyl]benzene C₁₅H₁₄S 226.32 -CH=CH₂, -CH₂SC₆H₅ Stabilized by C–H···π interactions; applications in coordination chemistry .
1-Ethenyl-4-[2-(triethoxysilyl)ethyl]benzene C₁₆H₂₆O₃Si 302.47 -CH=CH₂, -CH₂CH₂Si(OCH₂CH₃)₃ Silane coupling agent; potential use in hybrid materials .

Reactivity and Electronic Effects

  • Iodine vs. Chlorine : The iodine atom in 1-Ethenyl-4-(4-iodobutoxy)benzene facilitates nucleophilic substitution (e.g., Suzuki coupling) more readily than chlorine in 1-Chloro-4-(4-iodobutoxy)benzene due to its lower bond dissociation energy .
  • Trifluoromethyl Group : The -CF₃ group in 1-Ethenyl-4-(trifluoromethyl)benzene exerts a strong electron-withdrawing effect, reducing the aromatic ring’s electron density and altering reaction pathways compared to the electron-donating butoxy chain .
  • Sulfur-Containing Analog : The phenylsulfanyl group in 1-Ethenyl-4-[(phenylsulfanyl)methyl]benzene enables coordination to transition metals, making it a candidate for catalytic applications .

Physical Properties

  • Boiling Points : The ethoxymethyl derivative (80–82°C at 4 Torr ) has a lower boiling point than the iodobutoxy analog (estimated higher due to increased molecular weight and polarity).
  • Density : The iodobutoxy group likely increases density compared to ethoxymethyl (0.9566 g/cm³ ) but less than the trifluoromethyl compound (exact data unavailable).

Data Tables

Table 1: Molecular and Physical Properties of Structural Analogs

Compound Name Molecular Weight Substituent Length/Size Key Functional Groups Applications
1-Ethenyl-4-(4-iodobutoxy)benzene ~316.1 (calc.) 4-carbon chain + iodine Vinyl, iodobutoxy Synthesis intermediates, radiopharma
1-Ethenyl-4-(trifluoromethyl)benzene 172.15 Compact -CF₃ Vinyl, trifluoromethyl Fluoropolymers, agrochemicals
1-Ethenyl-4-(ethoxymethyl)benzene 162.23 Ethoxymethyl Vinyl, ether Solvents, fragrances

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